Gamma-keto acids and derivatives
Gamma-keto acids and their derivatives are a class of organic compounds characterized by the presence of a keto group (C=O) on the gamma position, which is one carbon atom away from the carboxylic acid functional group (-COOH). These molecules play significant roles in various biological processes and have garnered attention for their potential applications in pharmaceuticals, agrochemicals, and materials science. Gamma-keto acids can be produced through biosynthesis or chemical synthesis methods. They exhibit unique reactivity due to the electronic effects of the adjacent carboxyl group, making them valuable intermediates for synthesizing a wide range of functional molecules. In the pharmaceutical industry, gamma-keto acids and their derivatives are used as precursors for the production of antibiotics, anticancer drugs, and other bioactive compounds. Additionally, they find applications in agricultural chemistry as herbicides and pesticides due to their specific modes of action targeting plant enzymes. Their structural versatility allows for diverse functionalization strategies, enabling the design of novel molecules with tailored properties for various industrial and medical uses.

構造 | 化学名 | CAS | MF |
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Ethyl4-oxo-4-(2-pyridyl)butyrate | 26749-23-5 | C11H13NO3 |
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Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | 374063-91-9 | C10H9NO4 |
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Methyl 4-(6-hydroxy-3-pyridyl)-4-oxobutyrate | 168165-86-4 | C10H11NO4 |
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2-Ketoglutaric acid | 328-50-7 | C5H6O5 |
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CALCIUM LEVULINATE | 591-64-0 | C10H14CAO6 |
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Dimethyl 3-bromo-2-oxopentanedioate | 148728-48-7 | C7H9O5Br |
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4-(3-methyl-2-thienyl)-4-oxo-butanoic acid | 39712-64-6 | C9H10O3S |
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4-Cyclohexyl-4-oxobutyric acid | 15971-95-6 | C10H16O3 |
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Lithium 3-methyl-2-oxopentanedioate | 952582-99-9 | C6H6Li2O5 |
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3-Pyridinebutanoic acid, α-(hydroxyimino)-γ-oxo-, methyl ester | 23424-37-5 | C10H10N2O4 |
関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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